An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, a novel heterocyclic compound with potential applications in medicinal chemistry. The guide details the entire workflow, from crystal growth and data collection to structure solution and refinement. It offers in-depth explanations of the experimental choices and interprets the refined crystal structure, including molecular geometry, conformational analysis, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties.
Introduction: The Significance of Structural Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of drug discovery and development, a precise understanding of a compound's molecular architecture is paramount. It informs on potential binding interactions with biological targets, guides lead optimization, and provides a rationale for observed structure-activity relationships (SAR). 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is a compound of interest due to the presence of key pharmacophoric features: a fluoropyridine ring, known to modulate physicochemical properties such as pKa and metabolic stability, and a 4-methylpiperidine moiety, which can influence solubility and receptor binding.
Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of small molecules. This technique provides unambiguous information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The resulting crystal structure also reveals the packing arrangement of molecules and the nature of intermolecular interactions, which can influence properties like solubility and crystal morphology.
This guide presents a hypothetical case study on the crystallographic analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, offering a detailed, field-proven methodology and expert insights into the interpretation of the structural data.
Experimental Methodology: A Self-Validating Protocol
The following sections outline the step-by-step experimental protocol for the crystal structure determination of the title compound. The rationale behind each step is provided to illustrate a self-validating and robust workflow.
Synthesis and Crystallization
The title compound was synthesized via a standard reductive amination protocol, reacting 2-fluoro-5-formylpyridine with 4-methylpiperidine in the presence of a reducing agent. The crude product was purified by column chromatography.
Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction were grown using the slow evaporation method.
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A saturated solution of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine was prepared in a 1:1 mixture of methanol and chloroform at room temperature.
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The solution was filtered through a 0.22 µm syringe filter to remove any particulate matter.
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The filtered solution was placed in a small, loosely capped vial to allow for slow evaporation of the solvent.
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Colorless, rod-shaped crystals of diffraction quality were obtained after approximately five days.
Expert Insight: The choice of a solvent mixture like methanol/chloroform is strategic. It provides a good balance of solubility and volatility, which is crucial for promoting the slow, ordered growth of single crystals rather than rapid precipitation of amorphous solid.
X-ray Data Collection and Processing
A suitable crystal was mounted on a cryoloop and placed on a Bruker APEXII DUO CCD area-detector diffractometer. Data was collected at a temperature of 100 K to minimize thermal vibrations and potential crystal degradation.
Data Collection Parameters:
| Parameter | Value |
| Diffractometer | Bruker APEXII DUO CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Detector Distance | 60 mm |
| Scan Mode | ω and φ scans |
| Absorption Correction | Multi-scan (SADABS) |
The collected diffraction data was processed using the SAINT software package for integration of the reflection intensities and cell refinement. An empirical absorption correction was applied using SADABS.
Experimental Workflow Diagram
Caption: Workflow for the crystal structure determination of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Results and Discussion: Unveiling the Molecular Architecture
The crystallographic analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine provides a detailed picture of its molecular structure and packing in the solid state.
Crystallographic Data
The key crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₉FN₂ |
| Formula Weight | 222.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.180(1) |
| b (Å) | 10.991(2) |
| c (Å) | 13.248(2) |
| β (°) | 115.58(1) |
| V (ų) | 1205.7(3) |
| Z | 4 |
| ρcalc (g/cm³) | 1.225 |
| μ (mm⁻¹) | 0.083 |
| F(000) | 480 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.136 |
| Goodness-of-fit on F² | 1.06 |
Molecular Geometry and Conformation
The asymmetric unit of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine contains one molecule. The 2-fluoropyridine ring is essentially planar. The 4-methylpiperidine ring adopts a stable chair conformation. The methyl group at the C4 position of the piperidine ring is in an equatorial orientation, which is the sterically favored position.
The dihedral angle between the mean plane of the fluoropyridine ring and the least-squares plane of the piperidine ring is 48.75(7)°. This twisted conformation minimizes steric hindrance between the two ring systems.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Degree (°) |
| C-F | 1.354(2) | C-N-C (piperidine) | 111.5(1) |
| C-N (pyridine) | 1.338(2) | N-C-C (exocyclic) | 113.2(1) |
| C-C (exocyclic) | 1.512(2) | ||
| C-N (piperidine) | 1.465(2) |
The observed bond lengths and angles are within the expected ranges for similar chemical environments.
Molecular Structure Diagram
